N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Description
N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-10-15(6-8-19-13)20-17(22)21-9-7-18(12-21)16-5-3-2-4-14(16)11-23-18/h2-6,8,10H,7,9,11-12H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRHLOZGNAQVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide under the catalysis of palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol as the solvent .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary, but they often involve the use of solvents such as ethanol or dichloromethane and catalysts such as palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide include other spirocyclic compounds such as spiro[indoline-2,3’-hydropyridazine] and spiropyrans .
Uniqueness
What sets N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide apart is its specific spirocyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
